molecular formula C8H6FNS B1331456 2-Fluoro-4-isothiocyanato-1-methylbenzene CAS No. 116401-53-7

2-Fluoro-4-isothiocyanato-1-methylbenzene

Cat. No. B1331456
M. Wt: 167.21 g/mol
InChI Key: HWQXMSAUWJPXGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of fluorinated aromatic compounds can be complex, as seen in the preparation of 1-fluoro-2,5-dimethoxy-4-nitrobenzene, which was achieved with a high yield of 90% by reacting 2-fluoro-1,4-dimethoxybenzene with nitric acid . Similarly, the synthesis of 4-[18F]fluorobromo- and [18F]fluoroiodobenzene was accomplished through a one-step nucleophilic exchange, indicating that halogenated aromatic compounds can be used as precursors for further functionalization .

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds can be influenced by the presence of fluorine atoms. For instance, the crystal structure of 1,2,3,5-tetrafluorobenzene shows a layered monoclinic structure with bifurcated C–H⋅⋅⋅F–C interactions, highlighting the role of weak intermolecular interactions in the crystal packing of such compounds . This suggests that "2-Fluoro-4-isothiocyanato-1-methylbenzene" may also exhibit unique structural features due to the presence of fluorine and the isothiocyanato group.

Chemical Reactions Analysis

Fluorinated aromatic compounds participate in various chemical reactions. For example, fluoro-2,4-dinitrobenzene reacts with amino acids and peptides under mild alkaline conditions, which is used for the quantitative assay of N-terminal amino acids . Additionally, 1-fluoro-2,4-dinitrobenzene forms N-2,4-dinitrophenyl derivatives with NH-heteroaromatic compounds and can form stable charge-transfer complexes with some indoles . These reactions demonstrate the reactivity of fluorinated aromatic compounds with nucleophiles and their potential for forming complexes.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are influenced by the presence of fluorine atoms. The IR spectrum of the fluoronium isomer of protonated fluorobenzene shows a structured spectrum of an isolated protonated aromatic molecule in the gas phase, with the strongest transition assigned to the F-H stretch . The dissociation energy of this complex is calculated to be approximately 54 kJ/mol, indicating a relatively weak bond strength . This information can be used to infer the potential stability and bond strengths in "2-Fluoro-4-isothiocyanato-1-methylbenzene."

Scientific Research Applications

Organic Synthesis

  • Synthesis of Fluoro-Substituted Benzenes : Research by Perlow et al. (2007) discusses the practical syntheses of fluoro-substituted benzylamines, demonstrating the versatility of fluoro-substituted benzenes in organic synthesis (Perlow et al., 2007).

Molecular Dynamics Simulations

  • Corrosion Inhibition Studies : Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of piperidine derivatives on iron, using molecular dynamics simulations. This study highlights the role of fluoro-substituted compounds in understanding corrosion processes (Kaya et al., 2016).

Reaction Mechanisms

  • Reactions with Amino Acids : Rapp (1963) explored the reaction of 1-fluoro-2,4 dinitrobenzene with amino acids, which could provide insights into the reactivity of similar fluoro-substituted compounds like 2-Fluoro-4-isothiocyanato-1-methylbenzene in biochemical contexts (Rapp, 1963).

  • Photophysics and Isomerization Studies : Al-ani (1973) studied the photolysis of various fluoro-trifluoromethylbenzenes, which can provide insights into the photochemical behavior of fluoro-substituted benzenes (Al-ani, 1973).

  • Molecular Rearrangements : Burchfield (1958) investigated the reaction of 1-fluoro-2,4-dinitrobenzene with cysteine, shedding light on the molecular rearrangements that might occur in similar fluoro-substituted compounds (Burchfield, 1958).

Other Applications

  • Enzyme Binding to Polymers : Manecke et al. (2007) explored how polymers carrying isothiocyanate groups can be used for binding enzymes, relevant to 2-Fluoro-4-isothiocyanato-1-methylbenzene given its isothiocyanate group (Manecke et al., 2007).

  • Vaporization Studies : Verevkin et al. (2014) measured vapor pressures of various fluoro- and chloro-substituted methylbenzenes, which can provide insights into the physical properties of compounds like 2-Fluoro-4-isothiocyanato-1-methylbenzene (Verevkin et al., 2014).

properties

IUPAC Name

2-fluoro-4-isothiocyanato-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNS/c1-6-2-3-7(10-5-11)4-8(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWQXMSAUWJPXGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=C=S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40299299
Record name 2-fluoro-4-isothiocyanato-1-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40299299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-isothiocyanato-1-methylbenzene

CAS RN

116401-53-7
Record name 2-fluoro-4-isothiocyanato-1-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40299299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.